molecular formula C6H15ClN2O2S B11888958 (S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride

(S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride

Cat. No.: B11888958
M. Wt: 214.71 g/mol
InChI Key: PWIFBWJZLFELQK-RGMNGODLSA-N
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Description

(S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

(S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

(4S)-2,4-dimethyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c1-6-5-8(2)11(9,10)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1

InChI Key

PWIFBWJZLFELQK-RGMNGODLSA-N

Isomeric SMILES

C[C@H]1CN(S(=O)(=O)CCN1)C.Cl

Canonical SMILES

CC1CN(S(=O)(=O)CCN1)C.Cl

Origin of Product

United States

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